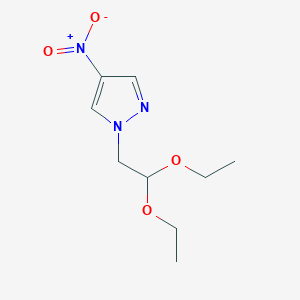
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with diketones or (\alpha)-haloketones. In the case of the related compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole," it was synthesized and characterized using IR, NMR, and X-ray diffraction methods . Another related compound, "3,5-diaryl-1H-pyrazoles," was prepared from aryl methyl ketones via Claisen condensation with aromatic esters followed by cyclization with hydrazine monohydrate . These methods could potentially be adapted for the synthesis of "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole" crystallizes in the monoclinic space group and its molecular geometry was investigated using density functional theory (DFT) calculations . Similarly, the X-ray structure of "3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole" revealed the existence of tautomers and intermolecular hydrogen bonding . These findings suggest that "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" would also exhibit a complex molecular structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's behavior in chemical reactions. Although the specific reactions of "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" are not discussed in the provided papers, the studies of related compounds suggest that such a molecule could participate in various organic transformations, potentially including nucleophilic substitution or addition reactions due to the presence of the nitro group .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be predicted based on their molecular structure. The compound "1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole" was characterized by its vibrational frequencies and chemical shift values using IR and NMR spectroscopy . The X-ray diffraction data provided insights into the crystal packing and intermolecular interactions . These techniques could be applied to "1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole" to determine its physical state, solubility, melting point, and other relevant properties.
Applications De Recherche Scientifique
Structural Characterization and Molecular Properties
1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole and its analogs have been extensively studied for their structural and molecular characteristics. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was synthesized and characterized using IR, NMR, and X-ray diffraction methods. The molecular geometry, vibrational frequencies, and chemical shift values were calculated using density functional methods, revealing insights into the compound's structure and electronic properties (Evecen et al., 2016).
Supramolecular Structures and Material Properties
The versatility of 1H-pyrazoles, including analogs of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole, in forming hydrogen-bonded supramolecular materials is notable. For example, the study of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles highlighted their ability to form diverse hydrogen-bonded structures, influencing their thermal stability, fluorescence, and H-bonding capacity. These structural variations significantly impact their potential applications in material science (Moyano et al., 2021).
Synthesis of Novel Compounds
The reactivity of pyrazole derivatives is leveraged in synthesizing a wide array of novel compounds. For instance, the synthesis of N-aminopyrazoles via Fe(II)-catalyzed rearrangement of isoxazoles is a significant contribution to organic chemistry, demonstrating the chemical versatility of pyrazole compounds (Galenko et al., 2018).
Bioactivity and Medicinal Applications
Although not directly related to 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole, research on pyrazole derivatives showcases their potential in medicinal chemistry. Studies have explored the antibacterial, antifungal, and DNA photocleavage properties of various pyrazole compounds, indicating their relevance in pharmaceutical research (Sharma et al., 2020).
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-8(5-10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOINZKBNHAPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)[N+](=O)[O-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)





![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

